molecular formula C12H25NO B14455911 1-(Aminomethyl)cycloundecan-1-ol CAS No. 72799-67-8

1-(Aminomethyl)cycloundecan-1-ol

Cat. No.: B14455911
CAS No.: 72799-67-8
M. Wt: 199.33 g/mol
InChI Key: WTKNITUMWGBQHP-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cycloundecan-1-ol is an organic compound with the molecular formula C12H25NO It is a cycloalkane derivative featuring an aminomethyl group and a hydroxyl group attached to a cycloundecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cycloundecan-1-ol typically involves the reaction of cycloundecanone with formaldehyde and ammonia or an amine under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired aminomethyl alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)cycloundecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Cycloundecanone or cycloundecanal.

    Reduction: Cycloundecylamine.

    Substitution: Various substituted cycloundecane derivatives.

Scientific Research Applications

1-(Aminomethyl)cycloundecan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cycloundecan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cycloundecane ring provides structural stability. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Aminomethyl)cyclododecan-1-ol
  • 1-(Aminomethyl)cyclohexan-1-ol
  • 1-(Aminomethyl)cyclopentan-1-ol

Comparison: 1-(Aminomethyl)cycloundecan-1-ol is unique due to its larger ring size compared to cyclohexane and cyclopentane derivatives. This larger ring size can influence its chemical reactivity and biological interactions, potentially offering advantages in specific applications where steric factors are critical.

Properties

CAS No.

72799-67-8

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

1-(aminomethyl)cycloundecan-1-ol

InChI

InChI=1S/C12H25NO/c13-11-12(14)9-7-5-3-1-2-4-6-8-10-12/h14H,1-11,13H2

InChI Key

WTKNITUMWGBQHP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCC1)(CN)O

Origin of Product

United States

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